molecular formula C16H19N7O B2997403 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034306-16-4

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2997403
CAS No.: 2034306-16-4
M. Wt: 325.376
InChI Key: UWLJCLBVXBQGND-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound designed for advanced pharmacological and biochemical research. This molecule features a 1,2,3-triazole-4-carboxamide core, a structure recognized in medicinal chemistry for its potential to interact with biologically relevant targets. Scientific literature indicates that compounds with the 1,2,3-triazole-4-carboxamide scaffold are investigated as high-affinity, selective ligands for specific receptors . For instance, similar triazole carboxamide analogues have been studied for their affinity to sigma-2 (σ2) receptors, which are overexpressed in a wide variety of human and murine tumor cell lines. This makes such compounds promising candidates for developing radiotracers to image the proliferative status of solid tumors using non-invasive techniques like Positron Emission Tomography (PET) . Furthermore, research on 1H-1,2,3-triazole-4-carboxamides has extended to other targets, demonstrating their utility as potent inhibitors for nuclear receptors like the Pregnane X Receptor (PXR), with applications in modulating drug metabolism pathways . The structure of this particular compound, which incorporates both 1,2,4-triazole and 1,2,3-triazole rings connected by a carboxamide linker, suggests potential for diverse mechanism-of-action studies. It is suitable for research focused on oncology, receptor binding assays, and enzyme inhibition. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-12(2)15(9-22-11-17-10-19-22)20-16(24)14-8-18-23(21-14)13-6-4-3-5-7-13/h3-8,10-12,15H,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLJCLBVXBQGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C15H18N6O
  • Molecular Weight: 298.35 g/mol
  • CAS Number: 64922-02-7

Pharmacological Activity

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole have demonstrated significant antimicrobial properties. Studies have shown that triazole derivatives exhibit antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus . The presence of the triazole ring is crucial for this activity as it interacts with bacterial enzymes.

2. Antifungal Activity

Triazole compounds are well-known for their antifungal properties. For example, derivatives of this compound have been tested against Candida albicans and Aspergillus niger, showing minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL . The mechanism involves the inhibition of ergosterol synthesis in fungal cell membranes.

3. Antiparasitic Activity

The compound also exhibits antiparasitic properties. Similar triazole derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations of 25 μg/mL . This suggests a promising avenue for developing treatments for diseases like Chagas disease.

The biological activity of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole is largely attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. The triazole moiety interacts with cytochrome P450 enzymes, disrupting the synthesis of essential biomolecules in microbes and parasites .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives similar to this compound:

StudyCompound TestedTarget OrganismResult
Pagliero et al. (2020)N-benzenesulfonylbenzotriazoleTrypanosoma cruzi50% reduction at 25 μg/mL
Becerra et al. (2020)Triazole derivativesCandida albicansMIC 12.5 μg/mL
Smith et al. (2019)Triazole analogsStaphylococcus aureusSignificant antibacterial activity

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct triazole rings, as described in click chemistry methodologies . Key steps include:

  • Alkyne-azide coupling : Use of propargylamines or aryl azides as precursors under CuSO₄/sodium ascorbate catalysis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base improve nucleophilic substitution reactions for side-chain modifications .
  • Temperature control : Room-temperature stirring for 12–24 hours balances yield and regioselectivity .
  • Yield improvement : Sequential purification via flash chromatography (ethyl acetate/hexane gradients) isolates target compounds with >75% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming triazole ring substitution patterns and verifying methyl/phenyl group positions. For example, the 1H NMR signal at δ 8.1–8.3 ppm confirms aromatic protons adjacent to triazole rings .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ validate carboxamide C=O stretching .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) should align with theoretical values within 3 ppm error .
  • Elemental analysis : Carbon/nitrogen ratios must match calculated values within ±0.4% to confirm purity .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole ring formation be addressed?

Regioselectivity in triazole synthesis (1,4- vs. 1,5-substitution) is influenced by:

  • Catalyst systems : Cu(I) catalysts favor 1,4-regioselectivity, while Ru-based catalysts may shift selectivity .
  • Alkyne substituents : Electron-withdrawing groups on alkynes reduce activation energy for 1,4-product formation .
  • Microwave-assisted synthesis : Shortens reaction times, minimizing side-product formation .
  • Post-synthetic analysis : Use NOESY NMR to distinguish regioisomers based on spatial proton interactions .

Q. What computational strategies predict biological activity and binding interactions?

  • Molecular docking : Align the compound’s structure with target proteins (e.g., kinases) using AutoDock Vina. The triazole rings often form hydrogen bonds with active-site residues .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field). Monitor RMSD values <2.0 Å for stable complexes .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural modifications .

Q. How should contradictory data between theoretical and experimental results be resolved?

  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in NMR/DFT-predicted geometries .
  • Solvent effects : Recalculate NMR chemical shifts with implicit solvent models (e.g., PCM) to account for dielectric environment discrepancies .
  • Synthetic controls : Compare intermediates at each step (e.g., azide purity via FTIR) to isolate contamination sources .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate or acetyl groups on carboxamide moieties to enhance water solubility .
  • Co-crystallization : Use cyclodextrins or PEG-based excipients to stabilize the compound in aqueous media .
  • LogP optimization : Replace methyl groups with hydroxylated analogs (e.g., 3-hydroxypropyl) to reduce hydrophobicity while retaining activity .

Methodological Notes

  • Data interpretation : Always cross-validate spectral data with synthetic intermediates to track unexpected byproducts .
  • Reaction scaling : Transition from batch to flow chemistry (e.g., microreactors) improves reproducibility for multistep syntheses .
  • Ethical reporting : Disclose solvent waste (e.g., DMF) and purification byproducts in supplementary materials for environmental impact assessments .

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